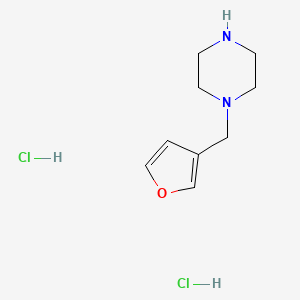

1-(3-Furylmethyl)piperazine dihydrochloride

Description

Properties

IUPAC Name |

1-(furan-3-ylmethyl)piperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O.2ClH/c1-6-12-8-9(1)7-11-4-2-10-3-5-11;;/h1,6,8,10H,2-5,7H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOWMZSNDJWKPJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=COC=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3-Furylmethyl)piperazine dihydrochloride typically involves the reaction of 3-furylmethyl chloride with piperazine in the presence of a suitable solvent and base . The reaction conditions often include moderate temperatures and controlled pH levels to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale reactions in batch or continuous flow reactors, followed by purification steps such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

1-(3-Furylmethyl)piperazine dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: Nucleophilic substitution reactions can occur, where the furan ring or piperazine nitrogen atoms are substituted with other functional groups using reagents like alkyl halides or acyl chlorides.

Scientific Research Applications

Scientific Research Applications

1-(3-Furylmethyl)piperazine dihydrochloride has been explored for its applications across various scientific domains:

- Chemistry : It serves as a building block for synthesizing more complex molecules and is utilized as a reagent in various organic reactions. Its ability to undergo oxidation, reduction, substitution, and hydrolysis reactions allows researchers to create analogs and study structure-activity relationships.

- Biology : The compound is under investigation for its potential biological activities. It may interact with neurotransmitter systems, particularly serotonin and dopamine pathways, suggesting possible anxiolytic or antidepressant properties. These interactions are crucial for understanding its therapeutic effects.

- Medicine : Ongoing research aims to explore its therapeutic applications, including its role in drug development. Preliminary studies indicate that it may enhance pain relief when combined with opioid agonists or reduce anxiety-like behaviors in stress-induced models.

- Industry : It is used in developing new materials and serves as an intermediate in producing pharmaceuticals and agrochemicals.

The biological activity of this compound is primarily linked to its interaction with specific molecular targets within biological systems. Research indicates that it may act as an agonist or antagonist at certain receptors, modulating enzyme activity and influencing cellular signaling pathways.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Pain Management : A study demonstrated that combining this compound with opioid agonists significantly increased pain relief in animal models compared to opioids alone.

- Anxiolytic Effects : Another study indicated that subjects treated with this compound exhibited reduced anxiety-like behaviors in stress-induced models, suggesting its utility in treating anxiety disorders.

Mechanism of Action

The mechanism of action of 1-(3-Furylmethyl)piperazine dihydrochloride involves its interaction with specific molecular targets and pathways within biological systems. The compound may act as an agonist or antagonist at certain receptors, modulate enzyme activity, or interfere with cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and identify the key targets involved .

Comparison with Similar Compounds

Trimetazidine Dihydrochloride (1-(2,3,4-Trimethoxybenzyl)piperazine dihydrochloride)

- Structure : A 2,3,4-trimethoxybenzyl group attached to piperazine.

- Pharmacology : Acts as an anti-ischemic and antioxidant agent, protecting tissues from oxidative stress during ischemia/reperfusion injury .

- Synthesis : Produced via chloromethylation of 1,2,3-trimethoxybenzene followed by condensation with piperazine and salt formation with HCl .

- Key Difference : The electron-donating methoxy groups enhance lipid solubility and membrane penetration, favoring cardiovascular targeting .

1-(5-Chloro-2-methoxyphenyl)piperazine Hydrochloride

- Structure : A 5-chloro-2-methoxyphenyl substituent.

- Pharmacology : Modulates serotonin (5-HT) receptors, particularly 5-HT1B/1C, reducing locomotor activity in preclinical models .

- Key Difference : The chloro and methoxy groups confer selectivity for serotonin receptors over dopamine or adrenergic systems .

Buclizine Dihydrochloride (1-[(4-tert-butylphenyl)methyl]-4-[(4-chlorophenyl)methyl]piperazine dihydrochloride)

1-[(6-Chloropyridin-3-yl)methyl]piperazine Dihydrochloride

- Structure : Chloropyridinylmethyl substitution.

- Pharmacology: Limited data, but pyridine rings often improve metabolic stability and CNS penetration .

1-(3-Furylmethyl)piperazine Dihydrochloride

- Structure : Furan-3-ylmethyl group.

- Hypothesized Activity : The furan ring’s electron-rich π-system may enhance interactions with aromatic residues in enzymes or receptors, similar to benzylpiperazines (e.g., TFMPP, mCPP) .

- Research Gap : Specific data on pharmacokinetics, toxicity, and target affinity are unavailable in the provided evidence.

Comparative Data Table

Mechanistic and Toxicological Considerations

- Receptor Selectivity : Substituents dictate target engagement. For example:

- Mutagenicity Risk : Piperazine derivatives can form mutagenic N-nitroso compounds when exposed to nitrite in vivo, as shown for piperazine dihydrochloride . This underscores the need for metabolic studies on 1-(3-Furylmethyl)piperazine diHCl.

- Synthetic Accessibility : Trimetazidine’s industrial-scale synthesis highlights cost-effective routes , whereas furan-containing analogues may require specialized catalysts for furylmethyl attachment.

Research Implications

This compound represents an underexplored candidate in the piperazine family. Prioritizing studies on:

- Structure-Activity Relationships (SAR) : Compare furan’s effects vs. benzyl, pyridinyl, or methoxy groups.

- Therapeutic Applications: Screen for anticancer, antimicrobial, or neuropsychiatric activity, leveraging known piperazine mechanisms .

Biological Activity

1-(3-Furylmethyl)piperazine dihydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and comparative analyses with similar compounds.

This compound features a piperazine ring substituted with a furan moiety at the 3-position. Its molecular formula is CHClNO, with a molar mass of 239.15 g/mol. The presence of the furan ring contributes to its unique chemical properties and potential interactions with biological systems.

The compound's mechanism of action primarily involves its interaction with various neurotransmitter systems, particularly serotonin and dopamine pathways. It may act as an agonist or antagonist at specific receptors, modulating their activity and influencing cellular signaling pathways.

Research indicates that this compound may exhibit:

- Antinociceptive effects : Similar to other piperazine derivatives, it may enhance opioid analgesia through sigma receptor antagonism .

- Anxiolytic or antidepressant properties : Preliminary studies suggest potential therapeutic applications in treating anxiety and depression disorders.

In Vitro Studies

Research has demonstrated that this compound interacts with various biomolecules, leading to distinct biological effects:

- Neurotransmitter Modulation : It has shown potential in modulating serotonin and dopamine receptors, which are crucial for mood regulation.

- Enzyme Interaction : The compound may inhibit or activate specific enzymes, impacting metabolic pathways and cellular functions.

In Vivo Studies

In vivo studies have provided insights into the pharmacological effects of this compound:

- Pain Models : In animal models, it was observed to enhance the efficacy of opioid analgesics, suggesting a synergistic effect that could improve pain management strategies .

- Behavioral Studies : Behavioral assays indicated potential anxiolytic effects, warranting further exploration in clinical settings.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other piperazine derivatives:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(2-Furylmethyl)piperazine dihydrochloride | Furan moiety at 2-position | Similar neuropharmacological effects |

| 1-(4-Methylpiperazine)dihydrochloride | Methyl group substitution | Different receptor affinity profiles |

| 1-(3-Thienylmethyl)piperazine dihydrochloride | Thienyl moiety instead of furan | Potentially different therapeutic applications |

Case Studies

Several case studies have highlighted the therapeutic potential of piperazine derivatives, including this compound:

- Study on Pain Management : A study demonstrated that combining this compound with opioid agonists significantly increased pain relief in animal models compared to opioids alone .

- Anxiolytic Effects : Another study indicated that subjects treated with this compound exhibited reduced anxiety-like behaviors in stress-induced models, suggesting its utility in anxiety disorders.

Future Directions

The ongoing research into this compound aims to elucidate its precise mechanisms of action and therapeutic implications. Further studies are needed to explore:

- Pharmacokinetics : Understanding absorption, distribution, metabolism, and excretion (ADME) profiles will be crucial for therapeutic applications.

- Clinical Trials : Rigorous clinical trials are necessary to validate its efficacy and safety in human populations.

Q & A

Q. How does the furylmethyl group impact pharmacokinetics compared to other substituents?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.